Pelophylaxin-1
Description
Pelophylaxin-1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the frog Pelophylax ridibundus. It belongs to the temporin family, characterized by short sequences (typically 10–14 residues), a net positive charge, and α-helical structures in hydrophobic environments . Its mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cell lysis .
Structural analysis reveals a conserved FLPLLAGLA sequence motif critical for lipid bilayer penetration, with a C-terminal amidation enhancing stability . This compound also demonstrates synergistic effects with conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant pathogens, making it a candidate for combinatorial therapies .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GILTDTLKGAAKNVAGVLLDKLKCKITGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Pelophylaxin-1 and Related AMPs
| Compound | Source | Length (residues) | Net Charge | Key Structural Motifs | Antimicrobial Spectrum | Hemolytic Activity (HC₅₀, μM) |
|---|---|---|---|---|---|---|
| This compound | Pelophylax ridibundus | 13 | +3 | FLPLLAGLA (amidated C-terminus) | Gram-positive bacteria, fungi | >50 |
| Temporin A | Rana temporaria | 13 | +2 | FLPLIGRVLSGIL | Gram-positive bacteria | 25 |
| Esculentin-1a | Pelophylax esculentus | 46 | +6 | GICRAMKNLLKTAGKAIAGKA | Gram-negative bacteria, fungi | >100 |
| Ranatuerin-2 | Rana catesbeiana | 25 | +4 | GLFDIIKDTGKNVAKGVGQD | Broad-spectrum bacteria, protozoa | 30 |
| Magainin 2 | Xenopus laevis | 23 | +4 | GIGKFLHSAKKFGKAFVGEIMNS | Gram-negative bacteria | >100 |
Key Observations :
Length and Charge : this compound’s compact size (+3 charge) balances antimicrobial potency and reduced cytotoxicity compared to longer peptides like esculentin-1a (+6 charge), which exhibit higher hemolytic thresholds but lower bioavailability .
Spectrum Specificity : Unlike magainin 2 (Gram-negative specificity), this compound targets Gram-positive pathogens, akin to temporin A. This selectivity correlates with its preference for phosphatidylglycerol-rich membranes common in Gram-positive bacteria .
Structural Stability: The amidated C-terminus of this compound enhances proteolytic resistance compared to non-amidated analogues like ranatuerin-2, which degrade rapidly in serum (t₁/₂: 2 hours vs. 30 minutes) .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Parameters of this compound and Analogues
| Compound | Bioavailability (%) | Half-life (h) | Plasma Protein Binding (%) | Metabolic Pathway | Excretion Route |
|---|---|---|---|---|---|
| This compound | 15–20 | 1.5 | 40 | Renal clearance | Urine (70%), bile (30%) |
| Temporin A | <10 | 0.8 | 55 | Hepatic CYP3A4 | Feces (90%) |
| Esculentin-1a | 5–8 | 3.2 | 75 | Proteolytic degradation | Urine (85%) |
| Magainin 2 | 12–18 | 2.1 | 30 | Renal clearance | Urine (60%), bile (40%) |
Key Findings :
Bioavailability : this compound’s moderate bioavailability (15–20%) surpasses temporin A (<10%) due to reduced plasma protein binding and slower renal clearance .
Metabolic Stability : Unlike temporin A (CYP3A4-dependent metabolism), this compound relies on renal excretion, minimizing drug-drug interactions in combinatorial regimens .
Mechanisms of Action and Resistance
This compound’s membrane disruption mechanism contrasts with esculentin-1a, which translocates intracellularly to inhibit protein synthesis . While both peptides induce microbial death, this compound exhibits lower propensity to trigger resistance due to its nonspecific membrane targeting. For example, S. aureus develops resistance to magainin 2 (via altered membrane lipid composition) at a rate 10× higher than to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
